

# Thioridazine Shows Promise in Combating Multidrug-Resistant Tuberculosis in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Thioridazine |           |
| Cat. No.:            | B1682328     | Get Quote |

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant tuberculosis (MDR-TB) poses a significant global health threat, necessitating the exploration of novel therapeutic strategies. **Thioridazine**, a phenothiazine antipsychotic, has demonstrated notable antimycobacterial activity and is being repurposed as a potential adjunctive therapy for MDR-TB. This document provides a summary of key quantitative data from preclinical mouse models, detailed experimental protocols for reproducing these studies, and a visualization of the proposed mechanism of action.

### **Data Presentation**

The following tables summarize the efficacy of **thioridazine** monotherapy and combination therapy in mouse models of tuberculosis.

Table 1: Efficacy of **Thioridazine** Monotherapy in BALB/c Mice Infected with Susceptible and MDR-TB Strains[1][2][3][4]



| Mouse<br>Strain | M.<br>tuberculo<br>sis Strain | Treatmen<br>t Group | Dosage<br>(mg/kg/da<br>y, oral) | Treatmen<br>t Duration<br>(months) | Lung CFU Reductio n (log10) vs. Control | Statistical<br>Significan<br>ce (p-<br>value) |
|-----------------|-------------------------------|---------------------|---------------------------------|------------------------------------|-----------------------------------------|-----------------------------------------------|
| BALB/c          | Susceptibl<br>e (H37Rv)       | Thioridazin<br>e    | 32                              | 2                                  | -4.4                                    | <0.05                                         |
| BALB/c          | Susceptibl<br>e (H37Rv)       | Thioridazin<br>e    | 70                              | 2                                  | -4.4                                    | <0.05                                         |
| BALB/c          | Multidrug-<br>Resistant       | Thioridazin<br>e    | 32                              | 2                                  | Significant decrease                    | <0.025                                        |
| BALB/c          | Multidrug-<br>Resistant       | Thioridazin<br>e    | 70                              | 2                                  | -2.4                                    | <0.009                                        |

Table 2: Synergistic Effect of **Thioridazine** with Standard First-Line Anti-TB Drugs in BALB/c Mice Infected with Susceptible M. tuberculosis (H37Rv)[1][2][3][4]

| Treatment<br>Group                                          | Dosage<br>(mg/kg/day,<br>oral) | Treatment<br>Duration | Lung CFU<br>Reduction<br>(log10) vs.<br>Control | Statistical<br>Significance<br>(p-value) |
|-------------------------------------------------------------|--------------------------------|-----------------------|-------------------------------------------------|------------------------------------------|
| Rifampicin,<br>Isoniazid,<br>Pyrazinamide                   | Standard Dosing                | Not Specified         | -5.9                                            | Not Specified                            |
| Rifampicin,<br>Isoniazid,<br>Pyrazinamide +<br>Thioridazine | Standard Dosing<br>+ 32        | Not Specified         | -6.2                                            | <0.01                                    |

## **Experimental Protocols**



The following protocols are based on methodologies described in the cited literature for evaluating **thioridazine** in a mouse model of MDR-TB.[1][2][3][5]

### **Murine Model of Chronic Tuberculosis**

- Animal Model: Pathogen-free, 6- to 8-week-old female BALB/c mice are commonly used.[2]
- Infection:
  - Mice are infected intratracheally with a clinical isolate of multidrug-resistant Mycobacterium tuberculosis.
  - A typical inoculum is 2.5 x 10<sup>5</sup> viable bacilli.
  - The infection is allowed to establish for 60 days to develop into a chronic state before treatment initiation.[5]

### Thioridazine Preparation and Administration

- Preparation: **Thioridazine** is dissolved in distilled water.[5]
- Administration:
  - The drug solution is administered daily via an intragastric cannula.
  - A total volume of 0.1 mL is typically administered per mouse.
  - Commonly tested oral dosages are 32 mg/kg and 70 mg/kg daily.[1][2][3][4] A humanequivalent dose has also been determined to be 25 mg/kg.[6]

### **Assessment of Treatment Efficacy**

- Bacterial Load Quantification (CFU Assay):
  - At specified time points (e.g., 30 and 60 days post-treatment initiation), mice are euthanized.[4]
  - Lungs are aseptically removed and homogenized in a suitable buffer (e.g., PBS with 0.05% Tween 80).



- Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar supplemented with OADC.
- Plates are incubated at 37°C for 21-28 days, after which colony-forming units (CFU) are counted.
- The reduction in bacterial load is calculated as the log10 difference in CFU between treated and untreated control groups.[1][3]
- · Histopathology:
  - A portion of the lung tissue is fixed in 10% neutral buffered formalin.
  - Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
  - The percentage of the lung surface affected by pneumonia is determined to assess the extent of inflammation and tissue damage.[2][4]

# Visualizations Experimental Workflow









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The antipsychotic thioridazine shows promising therapeutic activity in a mouse model of multidrug-resistant tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antipsychotic Thioridazine Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antipsychotic Thioridazine Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Thioridazine | Working Group for New TB Drugs [newtbdrugs.org]
- To cite this document: BenchChem. [Thioridazine Shows Promise in Combating Multidrug-Resistant Tuberculosis in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682328#thioridazine-in-mouse-models-of-multidrugresistant-tuberculosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com